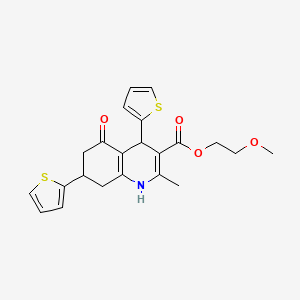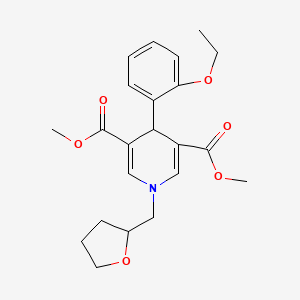![molecular formula C18H28NO2+ B11632902 Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring with a phenyl group and a trimethylammonium group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium typically involves multiple steps, starting with the preparation of the cyclopentane ring and the introduction of the phenyl group. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation, where a phenyl group is introduced to the cyclopentane ring using a phenyl halide and a Lewis acid catalyst.
Formation of the Trimethylammonium Group: This involves the reaction of the intermediate compound with trimethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in studying biological interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl-[2-(1-phenylcyclohexanecarbonyl)oxypropyl]azanium
- Trimethyl-[2-(1-phenylcyclobutanecarbonyl)oxypropyl]azanium
- Trimethyl-[2-(1-phenylcyclopropanecarbonyl)oxypropyl]azanium
Uniqueness
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium is unique due to its specific ring size and the presence of the phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes, it exhibits unique reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H28NO2+ |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium |
InChI |
InChI=1S/C18H28NO2/c1-15(14-19(2,3)4)21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11,15H,8-9,12-14H2,1-4H3/q+1 |
InChI-Schlüssel |
MTABZUJYGRMFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[N+](C)(C)C)OC(=O)C1(CCCC1)C2=CC=CC=C2 |
Löslichkeit |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-(3,4-dimethoxyphenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632839.png)

![propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B11632853.png)
![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![methyl 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632862.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)


![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632891.png)
![4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632899.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
